![molecular formula C21H21N3O4S B2969197 Ethyl 2-(2-(1-(3-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamido)thiazol-4-yl)acetate CAS No. 899754-11-1](/img/structure/B2969197.png)
Ethyl 2-(2-(1-(3-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamido)thiazol-4-yl)acetate
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Overview
Description
2-Aminothiazoles are a significant class of organic medicinal compounds utilized as starting material for the synthesis of diverse range of heterocyclic analogues . They have promising therapeutic roles as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory & analgesic agents .
Synthesis Analysis
Ethyl 2-aminothiazole-4-carboxylate is a starting material for the synthesis of these compounds . The general procedure for its preparation involves the reaction of ethyl bromopyruvate and thiourea in ethanol .Molecular Structure Analysis
Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis
The C − H substitution reaction of thiazole by the catalysis of the palladium/copper system is carried out in the presence of tetrabutylammonium fluoride under mild conditions .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Scientific Research Applications
Antioxidant Activity
Thiazole derivatives have been recognized for their potential as antioxidants . They can neutralize free radicals and prevent oxidative stress, which is a factor in the development of chronic diseases such as cancer and heart disease . The specific structure of the compound may be tailored to enhance its antioxidant properties, making it a candidate for further research in this area.
Anti-Inflammatory Activity
The anti-inflammatory properties of thiazole compounds are well-documented. They can inhibit the production of pro-inflammatory cytokines and may be used in the treatment of inflammatory disorders . Research into the specific anti-inflammatory mechanisms of “Ethyl 2-(2-(1-(3-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamido)thiazol-4-yl)acetate” could lead to new therapeutic agents.
Antimicrobial and Antifungal Activities
Thiazoles are known to possess significant antimicrobial and antifungal activities. They can disrupt the cell wall synthesis of bacteria and fungi, leading to their death . This compound could be studied for its efficacy against resistant strains of microbes and fungi, addressing a growing concern in public health.
Anticancer Activity
Research has shown that thiazole derivatives can exhibit anticancer properties by interfering with cell division and inducing apoptosis in cancer cells . The compound’s potential as an anticancer agent can be explored, particularly in drug-resistant forms of cancer.
Neuroprotective Activity
Thiazole derivatives have shown promise as neuroprotective agents. They may protect nerve cells from damage and could be beneficial in the treatment of neurodegenerative diseases . Investigating the neuroprotective effects of this compound could contribute to the development of treatments for conditions like Alzheimer’s and Parkinson’s disease.
Antidiabetic Activity
Some thiazole derivatives have been associated with antidiabetic activity, influencing insulin release or mimicking insulin’s effects . The compound could be analyzed for its potential to regulate blood sugar levels, offering a new avenue for diabetes management.
Anti-HIV Activity
Thiazoles have been studied for their potential to inhibit the replication of the HIV virus. This compound could be part of new research efforts to find more effective treatments for HIV/AIDS .
Antihypertensive Activity
Thiazole compounds can act as antihypertensives , helping to lower blood pressure. The specific actions of “Ethyl 2-(2-(1-(3-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamido)thiazol-4-yl)acetate” on the cardiovascular system could be a subject of significant interest .
Mechanism of Action
Future Directions
properties
IUPAC Name |
ethyl 2-[2-[[1-[(3-methylphenyl)methyl]-2-oxopyridine-3-carbonyl]amino]-1,3-thiazol-4-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4S/c1-3-28-18(25)11-16-13-29-21(22-16)23-19(26)17-8-5-9-24(20(17)27)12-15-7-4-6-14(2)10-15/h4-10,13H,3,11-12H2,1-2H3,(H,22,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZWYREJHPZJNAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)C2=CC=CN(C2=O)CC3=CC=CC(=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(2-(1-(3-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamido)thiazol-4-yl)acetate |
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